molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

Cat. No.: B1334901
CAS No.: 459421-21-7
M. Wt: 251.26 g/mol
InChI Key: DGTHQWTWIDOTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . It is known for its unique structure, which includes a pyrrolidinone ring and a benzoic acid moiety connected by a sulfur atom. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-yl-thiol with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the thiol group of the pyrrolidinone derivative reacts with the carboxylic acid group of benzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-3-YL)thio]acetic acid
  • 2-[(2,5-Dioxopyrrolidin-3-YL)thio]propanoic acid
  • 2-[(2,5-Dioxopyrrolidin-3-YL)thio]butanoic acid

Uniqueness

Compared to its analogs, 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties such as increased aromaticity and potential for electrophilic aromatic substitution reactions. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTHQWTWIDOTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387817
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459421-21-7
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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